molecular formula C9H17N B2367225 5-Methyl-6-azaspiro[3.5]nonane CAS No. 2243503-58-2

5-Methyl-6-azaspiro[3.5]nonane

Cat. No.: B2367225
CAS No.: 2243503-58-2
M. Wt: 139.242
InChI Key: LXIQSECSFOEXOY-UHFFFAOYSA-N
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Description

5-Methyl-6-azaspiro[3.5]nonane is a spirocyclic compound characterized by a bicyclic structure comprising a five-membered ring and a three-membered ring connected via a single spiro atom. The "6-aza" designation indicates the presence of a nitrogen atom in the six-membered ring (though the ring sizes here are 5- and 3-membered), and the methyl group is attached to the fifth carbon of the spiro system. This compound is of interest in medicinal chemistry due to its structural rigidity, which can enhance binding specificity to biological targets.

Properties

IUPAC Name

5-methyl-6-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-9(4-2-5-9)6-3-7-10-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQSECSFOEXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCC2)CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and final cyclization to achieve the desired spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Methyl-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to bind efficiently to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in certain cancer cell lines. This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Spirocyclic compounds with nitrogen (aza) or oxygen (oxa) heteroatoms are widely explored. Key structural analogs include:

Compound Name Molecular Formula Heteroatoms/Substituents Key Features
5-Methyl-6-azaspiro[3.5]nonane Likely C9H17N* 6-aza, 5-methyl Rigid scaffold with lipophilic methyl group
2,7-Diazaspiro[3.5]nonane derivatives Varies 2,7-diaza, hydrophobic groups High affinity for sigma receptors
8-Oxa-5-azaspiro[3.5]nonane C7H13NO 5-aza, 8-oxa Intermediate in triazine-based drug synthesis
6-Methyl-5-oxa-8-azaspiro[3.5]nonane C8H15NO 5-oxa, 8-aza, 6-methyl Predicted collision cross-section: 129.8 Ų (M+H)+
5-Boc-2-oxa-5-azaspiro[3.5]nonane C12H21NO3 Boc-protected amine, 2-oxa Synthetic intermediate for drug discovery

Note: Exact molecular formula inferred from analogs in and .

Key Structural Differences:
  • Heteroatom Position : The placement of nitrogen (e.g., 6-aza vs. 2,7-diaza) alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions .
  • Ring Size : Spiro[3.5] systems balance conformational rigidity and synthetic accessibility compared to larger spiro[4.4] scaffolds .

Pharmacological Activities

Antimicrobial and Antioxidant Effects:
  • 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative bacteria (A. hydrophila, E. tarda), likely due to membrane disruption and antioxidant synergy .
Sigma Receptor (SR) Ligands:
  • 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compounds 4b, 5b) show nanomolar affinity for S1R and S2R, with functional selectivity influenced by distal hydrophobic groups . For example: Compound 4b (2,7-diazaspiro[3.5]nonane + benzyl group): Partial agonist at S1R. Compound 5b (same scaffold + phenethyl group): Antagonist at S1R.
  • The methyl group in this compound may similarly modulate SR binding, though empirical studies are needed.

Commercial Availability

Suppliers like Enamine Ltd. offer spirocyclic intermediates (e.g., 7-Boc-1-oxa-7-azaspiro[3.5]nonane), suggesting feasible scale-up routes for the target compound .

Biological Activity

5-Methyl-6-azaspiro[3.5]nonane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a spirocyclic structure characterized by a nitrogen atom integrated into the ring system, providing unique chemical reactivity and biological interactions. The presence of a methyl group enhances its metabolic stability and binding affinity to various biological targets.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including:

  • Oxidation : Common oxidizing agents such as Oxone® in formic acid can facilitate the formation of oxides.
  • Reduction : Lithium aluminum hydride (LiAlH4) is often used to produce reduced forms of the compound.
  • Substitution : The nitrogen atom can participate in substitution reactions, leading to derivatives with different functional groups.

Reaction Summary Table

Reaction TypeReagents UsedMajor Products Formed
OxidationOxone®, Formic AcidCorresponding oxides
ReductionLiAlH4Reduced spirocyclic forms
SubstitutionHalogenating agentsVarious functional derivatives

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. Notably, it binds efficiently to NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines. This binding promotes the reduction of substrates like benzimidazolequinone, potentially leading to therapeutic effects against cancer .

Case Studies and Research Findings

  • Medicinal Chemistry Applications :
    • In studies exploring the role of this compound as a morpholine alternative, it demonstrated promising metabolic robustness and effective enzyme binding .
  • Comparative Studies :
    • Compared to similar compounds such as 2-Oxa-6-azaspiro[3.3]heptane, this compound shows enhanced metabolic stability due to its specific spirocyclic structure and methyl substitution .
  • Biological Evaluation :
    • Research indicates that derivatives of azaspiro compounds exhibit various pharmacological activities, including anti-diabetic effects observed in related structures like 7-azaspiro[3.5]nonanes which were tested in diabetic rat models .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
This compoundSpirocyclic structure with methyl groupNQO1 binding, potential anticancer
2-Oxa-6-azaspiro[3.3]heptaneContains an oxygen atomVaried biological interactions
7-Azaspiro[3.5]nonaneDifferent nitrogen positioningGPR119 agonist, glucose-lowering

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